Aquatic Toxicity Profile: Diethyl Propylmalonate vs. Diethyl Malonate vs. Diethyl Ethylmalonate
In a systematic quantitative structure-activity relationship (QSAR) study of diester aquatic toxicity to Tetrahymena pyriformis, diethyl propylmalonate exhibits a pIGC₅₀ value of 0.13 (log[L/mmol]), substantially lower toxicity than unsubstituted diethyl malonate (pIGC₅₀ = -1.00) and intermediate between diethyl ethylmalonate (pIGC₅₀ = -0.24) and diethyl butylmalonate (pIGC₅₀ = 0.56) [1]. The positive pIGC₅₀ value indicates that diethyl propylmalonate is approximately 13.5-fold less toxic to Tetrahymena than diethyl malonate (calculated as 10^(1.13) difference) [1]. This graded toxicity profile correlates with increasing alkyl chain length, as the propyl group confers greater lipophilicity (XLogP3 = 2.3 for diethyl propylmalonate) and reduced bioavailability in aqueous test systems [2].
| Evidence Dimension | 2-day Tetrahymena pyriformis toxicity (log(1/IGC₅₀) [log(L/mmol)]) |
|---|---|
| Target Compound Data | pIGC₅₀ = 0.13 |
| Comparator Or Baseline | Diethyl malonate: pIGC₅₀ = -1.00; Diethyl ethylmalonate: pIGC₅₀ = -0.24; Diethyl butylmalonate: pIGC₅₀ = 0.56 |
| Quantified Difference | ΔpIGC₅₀ vs. diethyl malonate = 1.13 units (≈13.5-fold reduced toxicity); Δ vs. diethyl ethylmalonate = 0.37 units (≈2.3-fold reduced toxicity) |
| Conditions | 2-day static Tetrahymena pyriformis population growth inhibition assay; 35 diester compounds; QSAR dataset published 1997 |
Why This Matters
For industrial or laboratory procurement involving wastewater discharge or environmental risk assessment, diethyl propylmalonate's reduced aquatic toxicity relative to diethyl malonate and diethyl ethylmalonate may simplify compliance with effluent regulations and reduce hazardous waste handling costs.
- [1] Jaworska, J.S.; Hunter, R.S.; Gobble, J.R.; Schultz, T.W. Structure-Activity Relationships for Diesters: Aquatic Toxicity to Tetrahymena. In Quantitative Structure-Activity Relationships in Environmental Sciences; Chen, F.; Schüürmann, G., Eds.; SETAC Press, 1997. Compound data via QDB Compounds repository (ID 10967/91). View Source
- [2] PubChem. Diethyl propylmalonate — Computed Properties: XLogP3-AA = 2.3. NCBI. View Source
